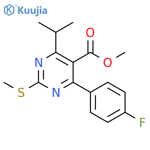

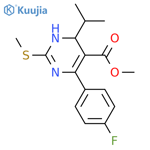

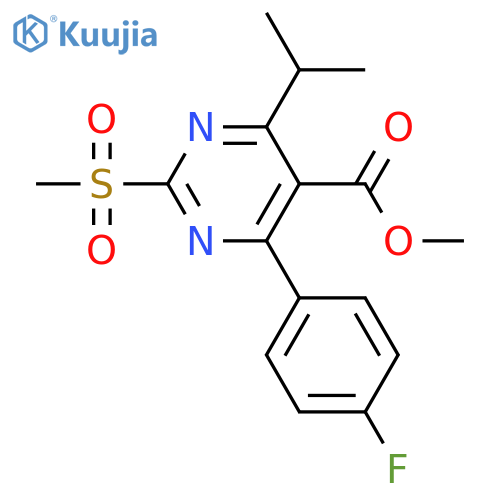

Cas no 799842-06-1 (Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate)

Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate Propriedades químicas e físicas

Nomes e Identificadores

-

- Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate

- 4-(4-fluorophenyl)-6-(1-methylethyl)-2-(methylsulfonyl)-5-Pyrimidinecarboxylic acid methyl ester

- Methyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine- 5-carboxylate

- METHYL 4-(4-FLUOROPHENYL)-6-ISOPROPYL-2-(METHYLSULFONYL)PYRIMIDINE-5-CARBOXYLATE""

- 4-(4-fluoro-phenyl)-6-isopropyl-2-methanesulfonyl-pyrimidine-5-carboxylic acid methyl ester

- methyl 4-(4-fluorophenyl)-6-isopropyl-2-methylsulfonyl-pyrimidine-5-carboxylate

- Methyl 4-(4-fluorophenyl)-6-(1-methylethyl)-2-(methylsulfonyl)-5-pyrimidinecarboxylate (ACI)

- 4-(4-Fluorophenyl)-6-isopropyl-2-(methanesulfonyl)pyrimidine-5-carboxylic acid methyl ester

- SCHEMBL4756219

- DTXSID80647755

- Methyl4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate

- Methyl 4-(4-fluorophenyl)-6-isopropyl-2-methylsulfonylpyrimidine-5-carboxylate

- AKOS016003256

- YEMPJZCYHYWHGT-UHFFFAOYSA-N

- AC-30581

- methyl 4-(4-fluorophenyl)-2-methylsulfonyl-6-propan-2-ylpyrimidine-5-carboxylate

- Methyl 4-(4-fluorophenyl)-2-(methanesulfonyl)-6-(propan-2-yl)pyrimidine-5-carboxylate

- 799842-06-1

- FT-0671726

- A24850

-

- MDL: MFCD16660485

- Inchi: 1S/C16H17FN2O4S/c1-9(2)13-12(15(20)23-3)14(10-5-7-11(17)8-6-10)19-16(18-13)24(4,21)22/h5-9H,1-4H3

- Chave InChI: YEMPJZCYHYWHGT-UHFFFAOYSA-N

- SMILES: O=C(C1C(C(C)C)=NC(S(C)(=O)=O)=NC=1C1C=CC(F)=CC=1)OC

Propriedades Computadas

- Massa Exacta: 352.08900

- Massa monoisotópica: 352.08930636g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 6

- Contagem de Átomos Pesados: 24

- Contagem de Ligações Rotativas: 5

- Complexidade: 541

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- XLogP3: 2.6

- Superfície polar topológica: 94.6Ų

Propriedades Experimentais

- PSA: 94.60000

- LogP: 3.67700

Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate Informações de segurança

Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate Dados aduaneiros

- CÓDIGO SH:2933599090

- Dados aduaneiros:

China Customs Code:

2933599090Overview:

2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Alichem | A089003678-10g |

Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate |

799842-06-1 | 95% | 10g |

$787.50 | 2023-09-01 | |

| A2B Chem LLC | AD99921-1g |

Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate |

799842-06-1 | 1g |

$4924.00 | 2024-04-19 | ||

| Aaron | AR008LFH-1g |

Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate |

799842-06-1 | 95% | 1g |

$1541.00 | 2025-02-11 | |

| Chemenu | CM166553-5g |

Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate |

799842-06-1 | 95% | 5g |

$421 | 2021-08-05 | |

| Chemenu | CM166553-10g |

Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate |

799842-06-1 | 95% | 10g |

$701 | 2021-08-05 | |

| TRC | M303920-10mg |

Methyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate |

799842-06-1 | 10mg |

$ 196.00 | 2023-09-07 | ||

| Aaron | AR008LFH-100mg |

Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate |

799842-06-1 | 95% | 100mg |

$541.00 | 2025-02-11 | |

| Chemenu | CM166553-1g |

Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate |

799842-06-1 | 95% | 1g |

$178 | 2024-07-23 | |

| Matrix Scientific | 094406-250mg |

Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate, 95+% |

799842-06-1 | 95+% | 250mg |

$2835.00 | 2023-09-06 | |

| TRC | M303920-100mg |

Methyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate |

799842-06-1 | 100mg |

$ 1605.00 | 2023-09-07 |

Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate Método de produção

Synthetic Routes 1

2.1 Solvents: Dimethyl sulfoxide ; 22 h, 100 °C

2.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7

3.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetic acid , Acetone ; 2 h, rt

Synthetic Routes 2

Synthetic Routes 3

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7

2.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetic acid , Acetone ; 2 h, rt

Synthetic Routes 4

2.1 Solvents: 1-Butanol ; 15 h, 100 °C

3.1 Reagents: Manganese oxide (MnO2) Solvents: Acetone ; 6 h, rt

Synthetic Routes 5

2.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ; 0 °C; 30 min, 0 °C

3.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform ; 2 h, rt

Synthetic Routes 6

Synthetic Routes 7

2.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform ; 2 h, rt

Synthetic Routes 8

2.1 Reagents: Manganese oxide (MnO2) Solvents: Acetone ; 6 h, rt

Synthetic Routes 9

Synthetic Routes 10

2.1 Reagents: Potassium carbonate Solvents: Dimethyl sulfoxide ; 0 °C; 0 °C → rt; 2 h, rt

3.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ; 0 °C; 30 min, 0 °C

4.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform ; 2 h, rt

Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate Raw materials

- 5-Pyrimidinecarboxylic acid, 4-(4-fluorophenyl)-1,4-dihydro-6-(1-methylethyl)-2-(methylthio)-, methyl ester

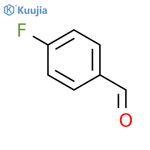

- 4-Fluorobenzaldehyde

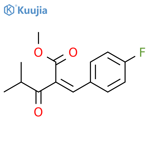

- Methyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylthio)pyrimidine-5-carboxylate

- (E/Z)-4-CARBOXYMETHYL-5-(4-FLUOROPHENYL)-2-METHYL-PENT-4-EN-3-ONE

- 2-METHYL-2-THIOPSEUDOUREA SULFATE

- 5-Pyrimidinecarboxylic acid, 4-(4-fluorophenyl)-1,2,3,4-tetrahydro-6-(1-methylethyl)-2-thioxo-, methyl ester

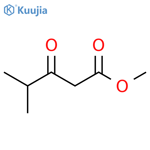

- Methyl 4-methyl-3-oxopentanoate

- Methyl 6-(4-Fluorophenyl)-4-isopropyl-2-methylthio-1,4-dihydropyrimidine -5-carboxylate

Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate Preparation Products

Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate Literatura Relacionada

-

Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584

-

Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681

-

Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578

-

Filip T. Szczypiński,Christopher A. Hunter Chem. Sci., 2019,10, 2444-2451

799842-06-1 (Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate) Produtos relacionados

- 2135346-52-8(3,3-difluoro-1-(pyrimidin-2-yl)cyclobutan-1-amine)

- 2171638-90-5(2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-3,3-dimethylbutanoic acid)

- 1805865-33-1(Ethyl 2-cyano-6-(2-oxopropyl)phenylacetate)

- 104411-11-2(rac Enterolactone-d6 >90%)

- 2092290-05-4(methyl 4-formyl-5-methylpyridine-3-carboxylate)

- 152580-79-5(Buddlejasaponin IVb)

- 1804854-08-7(5-(Aminomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-4-acetonitrile)

- 2171417-97-1((3S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylpropanamidobutanoic acid)

- 339113-82-5(Dimethyl 5-4-(tert-butyl)phenyl-1H-pyrrolo1,2-c1,3thiazole-6,7-dicarboxylate)

- 181053-27-0(2-(4-methoxy-1H-indol-1-yl)ethan-1-ol)